Methyl 1h-indazole-6-carboxylate
Overview
Description
“Methyl 1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-indazole-6-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
“Methyl 1H-indazole-6-carboxylate” has a molecular weight of 176.17 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 345.2±15.0 °C at 760 mmHg, and a flash point of 162.6±20.4 °C . It also has a topological polar surface area of 55 Ų .Scientific Research Applications
Organic Synthesis
Methyl 1h-indazole-6-carboxylate: is widely used in organic synthesis due to its reactivity and versatility. It serves as a building block for the construction of various heterocyclic compounds . Its ability to undergo reactions such as nucleophilic substitution makes it a valuable reagent for creating complex molecular architectures found in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, Methyl 1h-indazole-6-carboxylate derivatives exhibit a range of biological activities. They are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents . The indazole moiety is a common feature in several marketed drugs, and modifications to the indazole ring can lead to new therapeutic candidates.
Pharmacological Research
This compound is instrumental in pharmacological research, particularly in the development of novel inhibitors targeting enzymes like phosphoinositide 3-kinase δ, which are implicated in respiratory diseases . Its modifications have led to the discovery of compounds with significant anti-inflammatory and antiproliferative activities.
Chemical Safety and Handling
Methyl 1h-indazole-6-carboxylate: is subject to safety evaluations to ensure safe handling in research environments. It is classified for hazards such as skin and eye irritation, and respiratory irritation, necessitating proper safety measures during use .
Synthetic Methodology
Recent advances in synthetic methodology have highlighted the role of Methyl 1h-indazole-6-carboxylate in the synthesis of indazoles. Transition metal-catalyzed reactions and reductive cyclization reactions are some of the contemporary approaches for synthesizing indazoles, where this compound acts as a precursor .
Industrial Applications
While primarily used in research, Methyl 1h-indazole-6-carboxylate also finds applications in industrial settings, particularly in the synthesis of materials that require specific indazole structures. Its solubility in water and compatibility with various reagents make it suitable for large-scale syntheses .
Safety and Hazards
Mechanism of Action
Pharmacokinetics:
- Absorption : Information on absorption is not available .
- Volume of Distribution : Not reported .
- Protein Binding : Not specified .
Result of Action:
Methyl 1H-indazole-6-carboxylate’s effects likely vary depending on the context. It could impact cell viability, proliferation, or other cellular responses. For instance, related compounds have shown anti-inflammatory and antitumor activities .
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, may influence Methyl 1H-indazole-6-carboxylate’s stability and efficacy.
: DrugBank: 1-Methylimidazole : Indazole: a medicinally important heterocyclic moiety : Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives
properties
IUPAC Name |
methyl 1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSICEWIXLMXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301622 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170487-40-8 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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